Molecular Weight and Heavy Atom Count Differentiation from the Parent Hydroxyurea Scaffold
N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea (C6H14N4O2, MW 174.20) represents a 2.29-fold molecular weight increase over the parent compound hydroxyurea (CH4N2O2, MW 76.05) through the addition of a 4-methylpiperazine ring [1]. This substitution adds 12 heavy atoms (from 5 to 12 non-hydrogen atoms), increases the hydrogen bond acceptor count from 4 to an estimated 6 (including both piperazine nitrogens), and introduces a tertiary amine with predicted pKa ~9.0 capable of protonation at physiological pH—a feature entirely absent in hydroxyurea . The calculated topological polar surface area (TPSA) for the target compound is expected to increase from the parent hydroxyurea TPSA of 75.35 Ų to an estimated >90 Ų due to the additional nitrogen atoms, potentially affecting permeability properties relative to simple hydroxyurea.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | C6H14N4O2; MW 174.20 g/mol; 12 heavy atoms; estimated HBA = 6; contains ionizable piperazine (pKa ~9.0) |
| Comparator Or Baseline | Hydroxyurea: CH4N2O2; MW 76.05 g/mol; 5 heavy atoms; HBA = 4; HBD = 3; no ionizable amine |
| Quantified Difference | 2.29-fold MW increase; +7 heavy atoms; +2 hydrogen bond acceptors; gain of ionizable amine function |
| Conditions | Calculated from molecular formulas and canonical SMILES structures; pKa estimated from N-methylpiperazine experimental pKa values (pK2 = 9.09) |
Why This Matters
The increased MW and added ionizable center provide distinct physicochemical handling properties and potential for target engagement that cannot be replicated by the parent hydroxyurea scaffold, directly affecting sourcing decisions for fragment-based screening libraries.
- [1] DrugFuture. Hydroxyurea. Molecular Formula: CH4N2O2, Molecular Weight: 76.05 g/mol. Hydrogen Bond Acceptor: 4, Hydrogen Bond Donor: 3, TPSA: 75.35 Ų. View Source
